4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle, and a nitrobenzene group, which is a type of aromatic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized from 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrobenzene group, and a carboxylic acid group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s reactivity .
Scientific Research Applications
Synthesis and Biological Importance
The synthesis and investigation of compounds with structural similarities to 4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid are crucial for developing new pharmaceuticals and understanding chemical reactions. For example, the research on synthesis and biological importance of 2-(thio)ureabenzothiazoles highlights the relevance of benzothiazole derivatives in medicinal chemistry, showcasing their broad spectrum of biological activities. These compounds, including ureabenzothiazoles and thio-ureabenzothiazoles, have been identified as potential therapeutic agents, demonstrating significant importance in drug discovery and development (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Properties
The exploration of novel antioxidant and anti-inflammatory agents is another area of interest. Research on benzofused thiazole derivatives, for example, has shown that these compounds exhibit significant antioxidant and anti-inflammatory activities. This highlights the potential for developing new therapeutic agents based on the structural framework of similar compounds, which could lead to the discovery of new treatments for inflammation-related diseases and oxidative stress (Raut et al., 2020).
Environmental Impact
The degradation of environmental contaminants is a critical area of research, with advanced oxidation processes (AOPs) being used to treat pollutants in water. Studies on the degradation pathways, by-products, and biotoxicity of compounds similar to this compound contribute to our understanding of environmental remediation techniques. For instance, the investigation into the degradation of acetaminophen by AOPs provides valuable insights into the potential environmental impacts of chemical compounds and their by-products (Qutob et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-2-4-13(5-3-12)18-21-15(11-27-18)8-9-20-16-7-6-14(19(23)24)10-17(16)22(25)26/h2-7,10-11,20H,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODXUAGJYYEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.